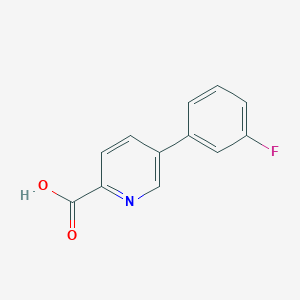

5-(3-氟苯基)吡啶-2-羧酸

描述

5-(3-Fluorophenyl)picolinic acid is an organic molecule with the CAS Number: 1158763-55-3 and a molecular weight of 217.2 . It has gained significant attention due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

The linear formula of 5-(3-Fluorophenyl)picolinic acid is C12H8FNO2 . The molecule has a complex structure that includes a fluorophenyl group attached to a picolinic acid moiety .Physical and Chemical Properties Analysis

5-(3-Fluorophenyl)picolinic acid is a solid at room temperature . More detailed physical and chemical properties could not be found .科学研究应用

除草剂开发

这种化合物因其在开发新型除草剂方面的潜力而备受关注。 研究表明,吡啶-2-羧酸的衍生物,例如 5-(3-氟苯基)吡啶-2-羧酸,可表现出显著的除草活性 .

抗病毒研究

吡啶-2-羧酸衍生物因其广谱抗病毒能力而正在被研究。 虽然关于 5-(3-氟苯基)吡啶-2-羧酸 的具体研究可能有限,但这类化合物总体上对诸如 SARS-CoV-2 和流感等病毒显示出希望 .

材料科学

科学家将这种化合物用于各种材料科学应用,特别是在合成可能具有独特物理性质或在新型技术中应用的复杂分子 .

化学合成

在化学合成中,5-(3-氟苯基)吡啶-2-羧酸 被用作创建广泛范围的化学化合物的构建块,这些化合物可应用于制药、农用化学品和其他行业 .

计算化学

作用机制

Target of Action

The primary target of 5-(3-Fluorophenyl)picolinic acid is the Zinc Finger Proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication, packaging, and normal cell homeostatic functions .

Mode of Action

5-(3-Fluorophenyl)picolinic acid interacts with its target, the Zinc Finger Proteins, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

It is known that the compound plays a key role in zinc transport . This could potentially affect a variety of biochemical pathways, given the importance of zinc in numerous biological processes.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant

Result of Action

The binding of 5-(3-Fluorophenyl)picolinic acid to Zinc Finger Proteins and the subsequent disruption of zinc binding results in the inhibition of these proteins’ function . This can have a variety of molecular and cellular effects, depending on the specific roles of the affected Zinc Finger Proteins. For example, if the affected proteins are involved in viral replication, the compound’s action could potentially have antiviral effects .

Action Environment

It is known that the compound is stable when stored in a dry environment at 2-8°c

安全和危害

生化分析

Biochemical Properties

5-(3-Fluorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, picolinic acid, a related compound, is known to bind to zinc finger proteins, altering their structure and inhibiting their function . This interaction is crucial in zinc transport and has implications in viral replication and cell homeostasis

Cellular Effects

5-(3-Fluorophenyl)picolinic acid influences various cellular processes. Picolinic acid has been shown to have antiviral properties, blocking the entry of enveloped viruses into host cells . This effect is achieved by disrupting the fusion of the viral envelope with the host cell membrane . Additionally, picolinic acid affects cell signaling pathways and gene expression by binding to zinc finger proteins . Given the structural similarity, 5-(3-Fluorophenyl)picolinic acid may exhibit similar cellular effects, impacting cell signaling, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 5-(3-Fluorophenyl)picolinic acid involves its interaction with biomolecules at the molecular level. Picolinic acid binds to zinc finger proteins, altering their structure and inhibiting their function . This binding disrupts zinc binding, which is essential for the function of these proteins . Additionally, picolinic acid has been shown to inhibit membrane fusion events during viral entry, thereby exhibiting antiviral activity . 5-(3-Fluorophenyl)picolinic acid is likely to exert its effects through similar mechanisms, including enzyme inhibition and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on picolinic acid suggest that it exhibits stability and retains its antiviral properties over time . In vitro and in vivo studies have shown that picolinic acid can inhibit viral replication and entry into host cells . It is reasonable to assume that 5-(3-Fluorophenyl)picolinic acid may exhibit similar temporal effects, maintaining its stability and biochemical activity over time.

Dosage Effects in Animal Models

Studies on picolinic acid have shown that it exhibits dose-dependent antiviral activity . In animal models, picolinic acid has been shown to be non-toxic at certain doses and effective in inhibiting viral replication . It is likely that 5-(3-Fluorophenyl)picolinic acid may exhibit similar dosage effects, with potential threshold and toxic effects at higher doses.

Metabolic Pathways

5-(3-Fluorophenyl)picolinic acid is likely to be involved in metabolic pathways similar to those of picolinic acid. Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . It interacts with various enzymes and cofactors involved in this pathway . Given the structural similarity, 5-(3-Fluorophenyl)picolinic acid may also participate in similar metabolic pathways, affecting metabolic flux and metabolite levels.

Transport and Distribution

Picolinic acid is known to assist in the absorption of zinc and other trace elements from the gut . It is transported and distributed within cells and tissues, interacting with various transporters and binding proteins . 5-(3-Fluorophenyl)picolinic acid may exhibit similar transport and distribution properties, affecting its localization and accumulation within cells and tissues.

Subcellular Localization

Picolinic acid has been shown to localize within various cellular compartments, including the cytoplasm and nucleus . It interacts with zinc finger proteins and other biomolecules, affecting their activity and function . 5-(3-Fluorophenyl)picolinic acid may exhibit similar subcellular localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles.

属性

IUPAC Name |

5-(3-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDSMZVLNUOPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673419 | |

| Record name | 5-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158763-55-3 | |

| Record name | 5-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

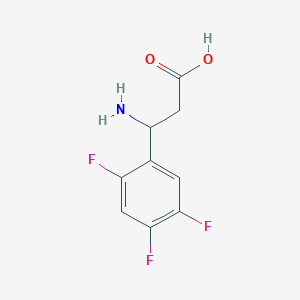

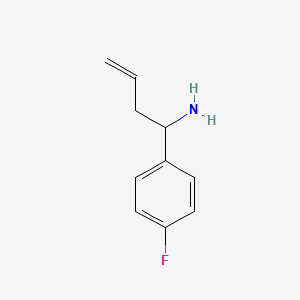

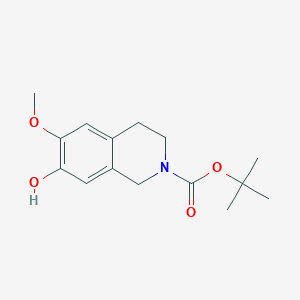

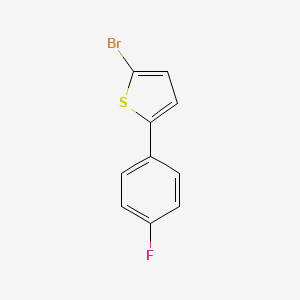

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503439.png)

![4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B1503451.png)